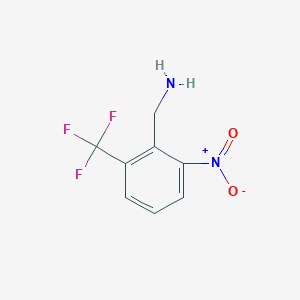

2-Nitro-6-(trifluoromethyl)benzylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227599-83-8 |

|---|---|

Molecular Formula |

C8H7F3N2O2 |

Molecular Weight |

220.15 g/mol |

IUPAC Name |

[2-nitro-6-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H,4,12H2 |

InChI Key |

LVWZWNUYHYOALX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CN)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Nitro 6 Trifluoromethyl Benzylamine

Strategies for Constructing the 2-Nitro-6-(trifluoromethyl)phenylmethanamine Scaffold

The assembly of the 2-nitro-6-(trifluoromethyl)phenylmethanamine framework requires careful strategic planning to manage the regioselectivity and compatibility of the functional groups. Synthetic routes are typically designed to introduce the substituents in a sequence that maximizes yield and purity.

The construction of the target molecule can be approached through both convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, key fragments of the molecule are synthesized independently before being combined in the final stages. For a molecule like 2-nitro-6-(trifluoromethyl)benzylamine, this could involve the preparation of a pre-functionalized aromatic ring and a separate amine-containing side-chain precursor, which are then coupled. However, a more common strategy that embodies convergent principles involves the late-stage introduction of one of the key functional groups onto a complex scaffold. For instance, the amine functionality is often installed last due to its reactivity and potential to interfere with earlier steps.

Divergent Synthesis: A divergent pathway begins with a common intermediate that is subsequently elaborated into a variety of related structures. In this context, a compound like 2-chloro-1-nitro-3-(trifluoromethyl)benzene (B1364133) could serve as a divergent starting point. From this intermediate, different reaction pathways could be pursued to introduce the aminomethyl group, or alternatively, other functional groups could be installed to create a library of related compounds. The synthesis of antitubercular benzothiazinones, for example, starts from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which can be modified to produce various final products. nih.gov This highlights a divergent approach where a core substituted benzene (B151609) ring is the key intermediate.

The formation of the benzylamine (B48309) group is a critical transformation. Reductive amination and the reduction of nitriles are two of the most prevalent and effective methods for achieving this.

Direct reductive amination involves the reaction of a carbonyl compound—in this case, 2-nitro-6-(trifluoromethyl)benzaldehyde (B3041561)—with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.

This method is highly efficient for preparing primary, secondary, and tertiary amines. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The Borch reductive amination is a well-known named reaction that falls under this category. chem-station.comchem-station.com While specific literature for the direct reductive amination of 2-nitro-6-(trifluoromethyl)benzaldehyde is not prevalent, the methodology is broadly applicable. For example, processes have been developed for the stereoselective synthesis of aminomorphinans from ketomorphinans using a hydrogen transfer donor like formic acid with a transition metal catalyst, demonstrating the power of this approach in complex molecule synthesis. google.com

| Step | Description | Key Reagents | Intermediate |

|---|---|---|---|

| 1 | Imine Formation | 2-Nitro-6-(trifluoromethyl)benzaldehyde, Ammonia (NH₃) | 2-Nitro-6-(trifluoromethyl)benzylimine |

| 2 | Reduction | Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation (H₂/Pd) | This compound |

An alternative and robust pathway to benzylamines is through the reduction of the corresponding benzonitrile (B105546). This approach involves the synthesis of 2-nitro-6-(trifluoromethyl)benzonitrile (B596169) as a key intermediate, which is then reduced to the primary amine. This method is particularly advantageous as nitriles are often stable, readily prepared, and can be reduced under various conditions with high selectivity.

The synthesis of substituted benzonitriles is well-established. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can be prepared from 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) via nitration, showcasing the use of a nitrile as a handle in building complex aromatic systems. nih.gov The reduction of the nitrile group to a primary amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly, through catalytic hydrogenation over catalysts such as palladium, platinum, or nickel.

| Step | Precursor | Reaction | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Substituted Toluene (B28343) | Ammoxidation | NH₃, O₂, Catalyst | 2-Nitro-6-(trifluoromethyl)benzonitrile |

| 2 | Aryl Halide | Cyanation | CuCN, KCN | 2-Nitro-6-(trifluoromethyl)benzonitrile |

| 3 | 2-Nitro-6-(trifluoromethyl)benzonitrile | Nitrile Reduction | H₂/Catalyst (e.g., Raney Ni), LiAlH₄ | This compound |

The introduction of a trifluoromethyl (-CF₃) group into an aromatic ring is a pivotal step in the synthesis of the target scaffold. This group significantly alters the electronic properties, lipophilicity, and metabolic stability of molecules. brynmawr.edu Both electrophilic and nucleophilic methods are employed for this purpose.

Electrophilic Trifluoromethylation: This approach involves the use of reagents that deliver an electrophilic "CF₃⁺" equivalent to an electron-rich aromatic ring. Over the past few decades, a number of powerful electrophilic trifluoromethylating reagents have been developed. These are often hypervalent iodine compounds or sulfonium (B1226848) salts. chem-station.com The nitro group is strongly deactivating, making direct electrophilic trifluoromethylation on a nitro-substituted benzene ring challenging. stackexchange.comyoutube.com Therefore, the -CF₃ group is often introduced prior to the nitration step. However, methods for the trifluoromethylation of nitro-substituted aliphatic compounds have been developed, which can then be used to build more complex structures. For example, a metal-free trifluoromethylation of secondary nitroalkanes using Umemoto's reagent has been reported, yielding α-(trifluoromethyl)nitroalkanes which can be reduced to α-(trifluoromethyl)amines. organic-chemistry.org

Nucleophilic Trifluoromethylation: This method utilizes a nucleophilic "CF₃⁻" source to displace a suitable leaving group (like a halide) on the aromatic ring, often activated by electron-withdrawing groups such as a nitro group. The nitro group activates the ortho and para positions towards nucleophilic aromatic substitution (SₙAr). nih.govquora.com Therefore, a precursor like 2-chloro-6-nitrobenzotrifluoride could theoretically be synthesized by first installing the trifluoromethyl group and then performing a nucleophilic substitution with a cyanide source to later form the benzylamine, or by other multi-step transformations. Common nucleophilic trifluoromethylating agents include the Ruppert-Prakash reagent (TMSCF₃) and copper-based CF₃ sources.

| Reagent Type | Examples | Typical Substrate | Reference |

|---|---|---|---|

| Electrophilic | Umemoto's Reagent, Togni's Reagent, Baran's Reagent | Electron-rich arenes, phenols, nitroalkanes | chem-station.combrynmawr.eduorganic-chemistry.org |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), CuCF₃ | Aryl halides with electron-withdrawing groups | chem-station.com |

Introduction of the Trifluoromethyl Group in Aromatic Systems

Building Block Strategies with Pre-functionalized Trifluoromethyl Arenes

A highly effective approach to synthesizing complex aromatic compounds is the use of building block strategies, which commence with arenes that are already functionalized with key substituents. For the synthesis of this compound, starting with a pre-functionalized trifluoromethyl arene is a common and logical strategy. This method leverages commercially available or readily synthesized trifluoromethyl-containing benzene derivatives, onto which the remaining nitro and aminomethyl groups are sequentially introduced.

The primary advantage of this approach is that it avoids the often harsh conditions required for trifluoromethylation, which could be incompatible with other functional groups. A plausible starting material for such a strategy is 2-bromo-1-nitro-3-(trifluoromethyl)benzene (B1291288) or a related derivative. The synthesis would then proceed by introducing the aminomethyl group, typically through a precursor like a nitrile or an aldehyde, followed by reduction.

Research has shown that nucleophilic trifluoromethylation of electron-deficient arenes, such as nitroarenes, can be a viable pathway. rsc.org This allows for the regioselective conversion of nitroarenes into 1,2-trifluoromethylated nitroarenes via a C-H activation pathway. rsc.org Alternatively, starting with a precursor like 2-(Trifluoromethyl)benzylamine (B1294370) allows for subsequent functionalization, although controlling the position of the incoming group is critical. nih.gov

Table 1: Example Building Blocks and Potential Transformations

| Starting Material | Key Transformation Steps | Rationale |

|---|---|---|

| 2-Chloro-6-nitrotoluene | 1. Radical trifluoromethylation of the methyl group. 2. Nucleophilic substitution or reduction of the chloro group. | Utilizes a common starting material. |

| 1-Bromo-2-(trifluoromethyl)benzene | 1. Nitration. 2. Formylation or cyanation. 3. Reduction of the formyl/cyano group to aminomethyl. | Stepwise introduction of functional groups with predictable regiochemistry. |

Regioselective Nitration and Nitro Group Manipulations on the Aromatic Ring

The introduction and manipulation of the nitro group are pivotal steps in the synthesis of this compound. The electronic properties of the trifluoromethyl group (strongly electron-withdrawing and meta-directing) and the benzylamine group (electron-donating and ortho-, para-directing) heavily influence the regiochemical outcome of electrophilic aromatic substitution reactions like nitration.

Direct nitration of 2-(trifluoromethyl)benzylamine presents a significant regiochemical challenge. The activating, ortho-, para-directing aminomethyl group (-CH₂NH₂) and the deactivating, meta-directing trifluoromethyl group (-CF₃) have opposing influences. To control the reaction, the amine functionality is typically protected, for instance as an amide, to reduce its activating effect and prevent side reactions. Even with a protected amine, a mixture of isomers is likely.

Various nitrating agents can be employed to optimize regioselectivity. organic-chemistry.org For instance, mixtures like nitric acid with sulfuric acid are standard, but specialized reagents are used for sensitive or deactivated substrates. organic-chemistry.org The use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to achieve exclusive nitration at specific positions in complex heterocyclic systems, suggesting its potential for controlling regioselectivity in challenging substrates. nih.gov Trifluoromethanesulfonic acid has also been used to catalyze facile and controllable electrophilic aromatic nitration. organic-chemistry.org

An alternative and often more controllable route involves the manipulation of a precursor that already contains the required nitro and trifluoromethyl groups in the correct positions. A common strategy is the reduction of a related functional group to the aminomethyl group. For example, the reduction of 2-nitro-6-(trifluoromethyl)benzonitrile or 2-nitro-6-(trifluoromethyl)benzaldehyde would yield the desired product.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net This can be achieved using various reagents, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing agents like sodium borohydride in the presence of nickel(II) chloride. sci-hub.se This transformation is crucial when the synthetic strategy involves introducing the amine functionality late in the sequence from a nitro precursor. nih.gov

Table 2: Comparison of Nitration Strategies

| Strategy | Precursor Example | Advantages | Challenges |

|---|---|---|---|

| Direct Nitration | 2-(Trifluoromethyl)benzylamine (protected) | Fewer synthetic steps if successful. | Poor regioselectivity due to competing directing effects; potential for over-nitration or oxidation. |

| Precursor Manipulation | 2-Nitro-6-(trifluoromethyl)benzonitrile | Excellent control of regiochemistry. | Potentially longer synthetic sequence to prepare the precursor. |

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The development of chiral analogues of pharmacologically active compounds is a cornerstone of modern drug discovery. For this compound, creating a chiral center at the benzylic carbon (the carbon bearing the amine group) can be achieved through several advanced asymmetric synthetic methods.

Catalytic asymmetric synthesis provides an efficient route to enantioenriched chiral amines. acs.org These methods often involve the asymmetric reduction or functionalization of a prochiral precursor, such as an imine. A key strategy is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding trifluoromethylated amines via a 1,3-proton shift, which can be achieved with high enantioselectivity using chiral organic catalysts. nih.gov

Biocatalytic strategies have also emerged as powerful tools. Engineered enzymes, such as variants of cytochrome c, can catalyze asymmetric N-H carbene insertion reactions to produce chiral α-trifluoromethyl amines with high yields and excellent enantiomeric ratios. acs.orgnih.gov This approach is notable for its sustainability and high selectivity. nih.gov

Table 3: Catalytic Asymmetric Methods for Chiral Trifluoromethylated Amines

| Method | Catalyst Type | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Isomerization | Chiral Organic Catalyst (e.g., Cinchona Alkaloid) | Trifluoromethyl Imine | Atom-economical 1,3-proton shift. | nih.gov |

| Asymmetric Hydrogenation | Chiral Metal or Organic Catalysts | Trifluoromethyl Imine | High enantioselectivities for various substrates. | nih.gov |

| Biocatalytic N-H Insertion | Engineered Cytochrome c | Aryl Amine + Diazo Reagent | Sustainable, high yield, and tunable enantioselectivity. | acs.orgnih.gov |

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. wikipedia.org In this process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of the racemate, allowing for the isolation of one enantiomer in enantioenriched form. wikipedia.org This can be applied to racemic this compound. Enzymatic acylations are a common method for the kinetic resolution of amines and alcohols. wikipedia.org Nonenzymatic methods, for instance, using chiral copper catalysts for the benzoylation of hydroxyalkanamides, have also been developed and could be adapted for amines. researchgate.net Kinetic resolution has been successfully applied to various nitrogen heterocycles and nitro-containing compounds using chiral organocatalysts or peptide-based catalysts. whiterose.ac.ukresearchgate.netrsc.org

Chiral auxiliary approaches involve covalently attaching a chiral molecule to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary, making it less atom-economical than catalytic asymmetric methods.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of sustainable catalysts and the development of solvent-free and atom-economical reaction conditions.

Heterogeneous Catalysis for Sustainable Production

The use of heterogeneous catalysts is a critical aspect of green chemistry, offering advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. In the context of synthesizing this compound, the catalytic hydrogenation of the corresponding nitrile, 2-nitro-6-(trifluoromethyl)benzonitrile, is a primary route.

Various heterogeneous catalysts have been explored for this transformation, with palladium on carbon (Pd/C) and Raney Nickel being prominent examples. mdma.chmasterorganicchemistry.com These catalysts facilitate the reduction of the nitrile group to a primary amine under milder conditions compared to traditional stoichiometric reagents, thereby reducing waste and energy consumption. Research has shown that the choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. fujifilm.comhw.ac.uk For instance, the use of a 5% Pd/C catalyst has been reported for the reduction of related nitro-substituted benzonitriles, demonstrating the viability of this approach. researchgate.net

The selection of reaction conditions, including solvent and hydrogen source, plays a crucial role in the sustainability of the process. While hydrogen gas is a clean reagent, alternative hydrogen donors like formates are being investigated to enhance safety. rsc.org The use of water or micellar solutions as reaction media is also a promising green alternative to volatile organic solvents. researchgate.netrsc.org

Interactive Data Table: Comparison of Heterogeneous Catalysts for Benzonitrile Hydrogenation

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Selectivity to Benzylamine (%) | Yield (%) | Reference |

| 10% Pd/C | Carbon | Water/Dichloromethane | 30 | 6 | 95 | 85-90 | researchgate.net |

| 5% Pd/C | Carbon | Ethanol/Water | Ambient | N/A | 96 | N/A | rsc.org |

| Raney Nickel | N/A | Methanol (B129727) | Room Temp | N/A | High | 90-95 | mdma.ch |

| Ni/SiO2 | Silica | Methanol | 100 | 13 | High | 92 | rsc.org |

| 10% Pt/C | Carbon | Dichloromethane/Water | 30 | 6 | 57-68 | 58-70 | researchgate.net |

Note: Data is for the hydrogenation of benzonitrile and related compounds and serves as a model for the synthesis of this compound. Specific yields for the target compound may vary.

Solvent-Free and Atom-Economical Transformations

A major goal in green synthesis is to minimize or eliminate the use of solvents, which are often a significant source of waste. Solvent-free, or neat, reaction conditions are highly desirable. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied. Mechanochemical methods, such as ball milling, offer a potential route for solvent-free catalytic transfer hydrogenation of related aromatic nitro compounds. masterorganicchemistry.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product. researchgate.net

The synthesis of this compound via the hydrogenation of 2-nitro-6-(trifluoromethyl)benzonitrile is an inherently atom-economical process. The primary reaction involves the addition of hydrogen across the nitrile triple bond, with water being the only theoretical byproduct if hydrogen gas is used.

Reaction: C₈H₃F₃N₂O₂ (nitrile) + 2H₂ → C₈H₇F₃N₂O₂ (amine)

The atom economy for this reaction is calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

This high degree of atom economy, coupled with the use of recyclable heterogeneous catalysts, positions the catalytic hydrogenation of 2-nitro-6-(trifluoromethyl)benzonitrile as a highly promising and green synthetic route. Further research into solvent-free conditions and the use of even more sustainable catalysts will continue to advance the environmentally benign production of this important chemical intermediate.

Chemical Transformations and Reactivity Profile of 2 Nitro 6 Trifluoromethyl Benzylamine

Reactions Involving the Primary Amine Functionality

The primary amine (-NH₂) group is a versatile functional handle that participates in a wide array of chemical reactions, making 2-Nitro-6-(trifluoromethyl)benzylamine a useful building block in organic synthesis.

The primary amine of this compound readily undergoes acylation with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable N-benzyl amides. This reaction typically proceeds in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the hydrogen chloride byproduct. Similarly, reaction with sulfonyl chlorides yields the corresponding N-benzyl sulfonamides.

A closely related transformation involves the nucleophilic attack of an amine on an activated benzoyl derivative. For instance, in the synthesis of certain benzothiazinones, the nucleophilic attack of an amine like piperidine (B6355638) occurs at the carbonyl carbon of an intermediate derived from a substituted benzoic acid, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, to form a stable benzamide. researchgate.net This serves as a model for the reactivity of the primary amine of this compound toward similar electrophilic partners.

Table 1: Representative Amidation/Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Acetyl Chloride | N-benzyl acetamide | Aprotic solvent, base (e.g., Et₃N) |

| This compound | Benzenesulfonyl Chloride | N-benzyl sulfonamide | Aprotic solvent, base (e.g., Pyridine) |

Alkylation and Arylation Reactions

Reductive Alkylation with Aldehydes

Reductive alkylation, or reductive amination, is a cornerstone method for forming C-N bonds. This process allows for the conversion of the primary amine of this compound into a secondary amine. The reaction proceeds via a two-step, one-pot sequence. First, the benzylamine (B48309) undergoes condensation with an aldehyde (or ketone) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), to afford the N-alkylated product. The choice of reducing agent is critical to ensure it selectively reduces the imine C=N bond without affecting the nitro group on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) with Haloarenes

The primary amine of this compound can act as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This transformation is particularly effective when the aromatic ring being attacked is activated by one or more strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halide).

A study on the SNAr reaction between 4-trifluoromethyl-2-nitro-1-fluorobenzene and benzylamine demonstrates this principle effectively. researchgate.net In this case, benzylamine displaces the fluorine atom, which is activated by the ortho-nitro and para-trifluoromethyl groups. By analogy, this compound can be expected to react similarly with various activated haloarenes to produce N-aryl-N-benzylamine derivatives.

Table 2: Representative SNAr Reaction

| Nucleophile | Electrophile (Haloarene) | Product | Key Feature |

| Benzylamine | 4-Trifluoromethyl-2-nitro-1-fluorobenzene | N-(4-(Trifluoromethyl)-2-nitrophenyl)benzylamine | SNAr reaction enabled by electron-withdrawing groups. researchgate.net |

| This compound | 1-Chloro-2,4-dinitrobenzene | N-(2,4-Dinitrophenyl)-N-(2-nitro-6-(trifluoromethyl)benzyl)amine | Formation of a diarylamine derivative via displacement of chloride. |

The condensation of this compound with aldehydes or ketones provides a direct route to the corresponding imines, also known as Schiff bases. This equilibrium reaction is typically carried out in a suitable solvent with the removal of water to drive the reaction to completion. The strong electron-withdrawing nature of the nitro group on related benzaldehydes, such as 2-nitrobenzaldehyde, enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like primary amines. researchgate.net This reactivity principle underpins the formation of imines from this compound and various aldehyde partners.

Recent advancements have shown that such imine syntheses can also be performed efficiently and cleanly under mechanochemical conditions, where equimolar amounts of the amine and aldehyde are ground together without a solvent.

The benzylamine moiety is susceptible to oxidation under various conditions. While strong oxidizing agents might affect other parts of the molecule, selective methods can target the primary amine. For instance, the oxidation of benzylic amines can lead to the formation of imines. An environmentally benign protocol using hydrogen peroxide (H₂O₂) in solvents like methanol (B129727) has been developed for the selective oxidation of secondary benzylic amines to nitrones, a reaction that proceeds via hydroxylamine (B1172632) or imine intermediates. acs.org Similar principles can be applied to primary amines, where initial oxidation can yield an imine, which may undergo further transformation or hydrolysis.

Theoretical studies on the oxidation of related nitrotoluenes with permanganate (B83412) have explored the competition between the oxidation of the methyl group and the aromatic ring, providing insight into the relative stability of different positions on the substituted ring system under oxidative stress. researchgate.net The conversion of the primary amine in this compound to a carboxamide (2-nitro-6-(trifluoromethyl)benzamide) represents a higher oxidation state, achievable with specific reagents that can oxidize a benzylamine to a benzamide.

Transformations of the Nitro Group

The nitro group is a key reactive site in this compound, offering pathways to valuable synthetic intermediates through reduction or by activating the aromatic ring for nucleophilic substitution.

Selective Reduction to Anilines or Hydroxylamines

The selective reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial precursors for a wide range of chemicals, including pharmaceuticals and pigments. chemrxiv.org The reduction of this compound to its corresponding aniline (B41778), 2-Amino-6-(trifluoromethyl)benzylamine, or the intermediate hydroxylamine, is a critical step in its derivatization.

The conversion of a nitro group to an amine is a six-electron reduction that can proceed through intermediate species like nitrosobenzene (B162901) and hydroxylamine. chemrxiv.org Achieving high selectivity is paramount to prevent the formation of side products and ensure a high yield of the desired aniline. chemrxiv.org A variety of reducing agents can be employed for this purpose, with the choice depending on the desired product (aniline or hydroxylamine) and the tolerance of other functional groups in the molecule.

Commonly used methods for the reduction of nitroarenes that are applicable to this substrate include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere. google.com This method is generally clean and efficient. For instance, the related compound 2-trifluoromethyl-4-chloroaniline can be hydrogenated to 2-trifluoromethylaniline using a Raney nickel catalyst. google.com

Metal/Acid Systems: Reagents such as iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, or stannous chloride (SnCl₂) are classic methods for nitro group reduction. These methods are robust and effective for a wide range of nitroaromatic compounds.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine, ammonium (B1175870) formate, or isopropanol, often in the presence of a catalyst. It can offer mild reaction conditions and high selectivity. nih.gov

The selective reduction to the hydroxylamine intermediate is more delicate and typically requires milder reducing agents or carefully controlled reaction conditions to stop the reduction at this intermediate stage.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temp. to moderate heat | Aniline | Highly efficient and clean; widely used in industry. |

| Fe / HCl or Acetic Acid | Aqueous or alcoholic solvent, heating | Aniline | Cost-effective and reliable; a classic laboratory method. |

| SnCl₂ / HCl | Ethanol or Ethyl Acetate solvent, room temp. or heating | Aniline | Effective, but tin waste can be an environmental concern. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/organic biphasic system | Aniline | A mild reducing agent often used for sensitive substrates. |

| Zn / NH₄Cl | Aqueous or alcoholic solvent | Hydroxylamine | Can often selectively yield the hydroxylamine intermediate. |

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. nih.govlibretexts.org The nitro group is one of the most powerful activating groups for SNAr reactions. It strongly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group. libretexts.org

In this compound, the nitro group, in concert with the trifluoromethyl group, renders the aromatic ring highly electron-deficient. This electronic environment strongly facilitates nucleophilic attack. While the nitro group itself is generally not a leaving group in SNAr reactions, its presence is crucial for activating the ring towards the displacement of a suitable leaving group (e.g., a halogen) located at another position on the ring. nih.gov For SNAr to occur on this specific molecule, a derivative containing a leaving group, such as 2-Nitro-6-(trifluoromethyl)benzyl halide, would be required. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate. libretexts.org Research on related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, demonstrates that the positions activated by the nitro and trifluoromethyl groups are susceptible to nucleophilic attack. researchgate.net

Reactivity of the Trifluoromethyl Group and its Influence on the Aromatic System

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of the aromatic ring due to its unique electronic and steric properties.

Electron-Withdrawing Effects on Aromatic Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its potent effect stems from the strong inductive pull of the three highly electronegative fluorine atoms. vaia.comvaia.com This property significantly decreases the electron density of the aromatic ring, a phenomenon that has two major consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution: By making the aromatic ring less nucleophilic, the -CF₃ group deactivates it towards attack by electrophiles. vaia.comyoutube.com Any electrophilic substitution would be significantly slower compared to benzene (B151609) or toluene (B28343) and would require harsher reaction conditions. The strong deactivation primarily affects the ortho and para positions, making the meta position the most favorable site for electrophilic attack. vaia.comyoutube.com

Activation towards Nucleophilic Aromatic Substitution: The decrease in electron density makes the aromatic ring more susceptible to attack by nucleophiles. nih.gov The -CF₃ group helps stabilize the negative charge in the Meisenheimer complex formed during an SNAr reaction, thus facilitating the substitution.

The combination of both a nitro group and a trifluoromethyl group, as seen in this compound, creates a highly electron-poor aromatic system, strongly deactivated for electrophilic reactions but highly activated for nucleophilic reactions (assuming a leaving group is present). libretexts.org

Table 2: Comparison of Electronic Effects of Substituents (Hammett Constants)

| Substituent | σmeta | σpara | Nature of Effect |

|---|---|---|---|

| -CF₃ | 0.43 | 0.54 | Strongly electron-withdrawing |

| -NO₂ | 0.71 | 0.78 | Very strongly electron-withdrawing |

| -Cl | 0.37 | 0.23 | Moderately electron-withdrawing |

| -CH₃ | -0.07 | -0.17 | Weakly electron-donating |

| -OH | 0.12 | -0.37 | Electron-donating (by resonance) |

Data represents the general electronic influence of substituents on an aromatic ring.

Stereoelectronic Factors in Substituent Interactions

Beyond simple inductive effects, the trifluoromethyl group introduces significant stereoelectronic factors. 'Stereoelectronic effects' refer to the influence of a molecule's geometry and electronic distribution on its reactivity.

Through-Space Interactions: The highly polarized C-F bonds can engage in electrostatic interactions with neighboring functional groups. The electron-withdrawing nature of the -CF₃ group can influence the acidity of the N-H protons on the benzylamine group and the basicity of the amine's lone pair through inductive effects transmitted through the sigma framework and potentially through space. nih.gov These interactions can modulate the reactivity of the benzylamine group in subsequent chemical transformations.

Aromatic Ring Functionalization and Derivatization

Further functionalization of the aromatic ring of this compound is challenging due to the presence of two strong deactivating groups. Direct electrophilic substitution on this ring would be difficult and require forcing conditions, with substitution, if it occurs, likely directed to the C4 position (meta to both existing groups).

A more viable strategy for derivatization involves first transforming one of the existing functional groups. The most common approach is the reduction of the nitro group to an amine, forming 2-Amino-6-(trifluoromethyl)benzylamine. The resulting amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. This transformation dramatically changes the reactivity of the aromatic ring, opening up numerous possibilities for derivatization, such as:

Halogenation: Bromination or chlorination of the aniline derivative would be directed by the powerful amino group to the positions ortho and para to it. In this case, substitution would be expected at the C3 and C5 positions.

Nitration: Further nitration of the aniline derivative would also be directed to the C3 and C5 positions.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group at the positions activated by the amine.

Diazotization-Coupling Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) via Sandmeyer-type reactions.

The synthesis of various 2,6-disubstituted benzylamine derivatives is an area of interest, suggesting that the core structure serves as a scaffold for building more complex molecules. nih.gov Derivatization is a key strategy for modifying the properties of the parent compound for various applications. researchgate.netnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

Electrophilic Aromatic Substitution:

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. chempedia.info These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. chempedia.infolibretexts.org The nitro group is a meta-directing group, while the trifluoromethyl group is also known to be meta-directing. chempedia.infochemguide.co.uk Therefore, any successful electrophilic substitution would be expected to occur at the positions meta to both substituents, which are the 3- and 5-positions of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com However, the severely deactivated nature of the ring in this compound would likely require harsh reaction conditions to proceed.

Nucleophilic Aromatic Substitution (SNA r):

Conversely, the strong electron-withdrawing properties of the nitro and trifluoromethyl groups make the benzene ring highly susceptible to nucleophilic aromatic substitution (SNA r). nih.govnih.gov These groups stabilize the formation of the negatively charged Meisenheimer intermediate, which is a key step in the SNA r mechanism. nih.gov The nitro group, in particular, is a potent activating group for SNA r, especially when positioned ortho or para to a good leaving group. nih.govnih.gov In this compound, a suitable leaving group would need to be present on the ring for a substitution reaction to occur. If a leaving group, such as a halogen, were present at the 2- or 4-position relative to the nitro group, it would be readily displaced by a nucleophile. nih.govepa.gov The reaction conditions and the nature of the nucleophile play a crucial role in the selectivity and efficiency of these reactions. rsc.org

Directed C-H Activation and Functionalization Strategies

Directed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic compounds. In the context of this compound, the benzylamine moiety can act as a directing group. The nitrogen atom can coordinate to a transition metal catalyst, bringing the catalyst in close proximity to the ortho C-H bonds of the benzene ring. This allows for the selective cleavage and subsequent functionalization of these C-H bonds.

While specific examples for this compound are not prevalent in the searched literature, the principles of directed C-H activation are well-established. For instance, palladium-catalyzed C-H activation/functionalization is a common strategy. The reaction typically involves the formation of a palladacycle intermediate, which then undergoes further reactions such as arylation, alkenylation, or alkynylation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govnih.gov For this compound to participate in a Suzuki coupling, it would first need to be converted into a suitable derivative, typically a halide (e.g., bromo or iodo) or a triflate. The strong electron-withdrawing groups on the ring would likely facilitate the oxidative addition step in the catalytic cycle.

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. libretexts.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as a substrate. The Sonogashira reaction is highly valuable for the synthesis of arylalkynes. libretexts.org Recent advancements have even demonstrated palladium-catalyzed denitrative Sonogashira-type cross-coupling reactions of nitrobenzenes with terminal alkynes, offering a potential direct route for the functionalization of nitroarenes. rsc.org

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Required Substrate Modification | Potential Product | Catalyst System (Typical) |

| Suzuki | Halogenation or triflation of the aromatic ring | Arylated derivative | Palladium catalyst, phosphine (B1218219) ligand, base |

| Sonogashira | Halogenation of the aromatic ring | Arylalkyne derivative | Palladium catalyst, copper(I) co-catalyst, amine base |

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of the nitro, trifluoromethyl, and aminomethyl groups on the benzene ring of this compound provides opportunities for intramolecular reactions, leading to the formation of complex heterocyclic structures.

Formation of Fused Ring Systems

The reduction of the nitro group to an amino group in situ can trigger an intramolecular cyclization with a suitable electrophilic partner. For example, if the benzylamine nitrogen were part of a larger chain containing an electrophilic functional group, intramolecular cyclization could lead to the formation of a fused heterocyclic system.

Rearrangements Involving Benzylic and Nitro Moieties

Rearrangement reactions can offer pathways to structurally diverse molecules. In the context of this compound, rearrangements could potentially involve the benzylic group or the nitro group.

While specific rearrangement reactions for this exact molecule are not detailed in the provided search results, general principles of organic chemistry suggest possibilities. For example, under certain conditions, rearrangements involving migration of the benzylic group could occur. Additionally, reactions involving the nitro group, such as those leading to nitro-acinitro tautomerism, could potentially initiate subsequent rearrangement cascades. The reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene (B1295306) shows cycloadditions and a subsequent rearrangement, indicating the types of complex transformations that trifluoromethyl-containing compounds can undergo. nih.gov

Synthesis and Exploration of Key Derivatives and Analogues

N-Substituted 2-Nitro-6-(trifluoromethyl)benzylamine Derivatives

The primary amine functionality of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

N-acylation of nitroaniline compounds can be achieved selectively. For instance, the process can utilize an alkali metal or alkaline earth metal compound in a quantity of about 1.6 moles or more per mole of the nitroaniline, which can then be further derivatized to yield the desired N-substituted N-acylnitroaniline derivative. nih.govgoogle.com Common acylating agents include acyl anhydrides and acyl halides, with the amount used typically ranging from 0.8 to 1.5 moles per mole of the nitroaniline compound. nih.govgoogle.com

A specific example of N-acylation involves the synthesis of N-t-butoxycarbonyl-6-methoxy-2-nitroaniline. In this procedure, sodium hydride is suspended in tetrahydrofuran (B95107) and cooled. A solution of 5-methoxy-2-nitroaniline (B42563) in tetrahydrofuran is then added, followed by di-t-butyl dicarbonate (B1257347) to yield the N-acylated product. nih.govgoogle.com While this example uses a substituted nitroaniline, the general principle is applicable to this compound, suggesting that similar conditions could be employed for its N-acylation.

Aromatic Ring Modified Analogues

Modification of the aromatic ring of this compound offers another avenue for creating structural diversity. This can be achieved through the introduction of additional substituents, such as halogens and alkyl groups, or by replacing existing groups with phenoxy or heteroaryl ether moieties.

Halogenated and Alkylated Derivatives

The introduction of halogen or alkyl groups onto the benzene (B151609) ring is governed by the directing effects of the existing nitro and trifluoromethyl substituents. Both the nitro group and the trifluoromethyl group are deactivating and meta-directing for electrophilic aromatic substitution. google.com Therefore, incoming electrophiles would be expected to substitute at the positions meta to both groups, primarily at the 4- and 5-positions of the ring.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically employing a strong Lewis acid catalyst like aluminum chloride. wikipedia.orgnih.govmt.com However, this reaction is often limited by issues such as overalkylation and carbocation rearrangements, and its effectiveness can be poor with deactivated substrates. wikipedia.orgnih.govmt.comethz.ch More modern approaches utilize benzyl (B1604629) alcohols or other activated species in the presence of catalytic amounts of Lewis acids, offering a greener and more controlled process. nih.gov For electron-poor substrates, more forceful conditions, such as using phosphorus pentoxide in refluxing phosphoryl chloride, may be necessary. jk-sci.comorganic-chemistry.org

Similarly, electrophilic halogenation, for instance with chlorine and a halogen carrier catalyst like aluminum chloride, would be directed to the meta positions. nih.gov

Phenoxy and Heteroaryl Ether Derivatives

The synthesis of phenoxy and heteroaryl ether derivatives of this compound can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions. nih.govlibretexts.orglibretexts.org

A general method for forming such ether linkages is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.org Modern variations of this reaction often utilize palladium or other transition metal catalysts and can proceed under milder conditions.

A specific example of a related synthesis is the preparation of 2-Chloro-3-phenoxy-6-nitro-N-(3-trifluoromethyl-benzyl)-aniline. In this synthesis, 2-chloro-4-nitro-1,3-diphenoxy-benzene is reacted with 3-trifluoromethyl-benzylamine in dioxane at 100°C to yield the desired N-substituted phenoxy derivative. wikipedia.org This demonstrates the feasibility of forming a C-N bond in the presence of a phenoxy group on a nitro-substituted ring.

The synthesis of heteroaryl trifluoromethyl ethers can be achieved by reacting N-oxides of heteroaromatic compounds with trifluoromethyl triflate. jk-sci.com Another approach involves the phenolic coupling of a halogenated nitroaromatic compound with a phenol in the presence of a base like potassium carbonate. For instance, the coupling of 2-chloronitrobenzene with o-fluorophenol yields the corresponding fluorophenylaryl ether. wikipedia.org

Benzyl-N-Aryl and Benzyl-N-Heteroaryl Derivatives

The formation of a bond between the benzylamine (B48309) nitrogen and an aryl or heteroaryl group leads to the creation of N-aryl and N-heteroaryl derivatives. The Buchwald-Hartwig amination is a powerful and versatile method for constructing such C-N bonds. nih.govpreprints.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine in the presence of a phosphine (B1218219) ligand and a base. nih.govpreprints.org

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of functionalized (hetero)aryl chlorides, bromides, and tosylates, as well as various NH-containing substrates including amines and NH heterocycles. nih.gov The choice of catalyst, ligand, solvent, and base is crucial for optimizing the reaction conditions. nih.gov For example, catalyst systems like BippyPhos/[Pd(cinnamyl)Cl]2 have shown remarkable ability in catalyzing the amination of diverse substrates. nih.gov

An example of a related reaction is the synthesis of N-(2-nitrophenyl)benzamide and benzenesulfonamide (B165840) derivatives through nucleophilic aromatic substitution. researchgate.net While not a direct N-arylation of a benzylamine, it demonstrates the formation of a C-N bond to a nitro-substituted aromatic ring.

Incorporation into Polycyclic and Spiro Systems

The this compound scaffold can be incorporated into more complex molecular architectures, including polycyclic and spirocyclic systems, through various cyclization strategies.

Intramolecular cyclization reactions of appropriately functionalized derivatives are a common route to polycyclic compounds. For instance, the Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides to form dihydroisoquinolines, which can be subsequently aromatized. jk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.comscribd.com This reaction is typically carried out under acidic conditions using a dehydrating agent like phosphoryl chloride or phosphorus pentoxide. jk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.com While this compound itself is not a β-arylethylamine, a derivative with an appropriate two-carbon extension from the amine could potentially undergo this type of cyclization.

Another powerful method for constructing polycyclic systems is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. nih.govwikipedia.orgnih.govchemrxiv.orgresearchgate.net This reaction is widely used in the synthesis of β-carbolines and tetrahydroisoquinolines. nih.govwikipedia.orgnih.gov Similar to the Bischler-Napieralski reaction, this would require modification of the starting benzylamine.

More direct intramolecular cyclizations of N-substituted derivatives are also possible. For example, copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines has been used to synthesize 2-trifluoromethylquinolines. rsc.org

Spirocycles, which contain two rings connected by a single common atom, can be synthesized through various methods. organic-chemistry.orgnrochemistry.comnih.gov One approach involves the Pictet-Spengler reaction with specific substrates, such as the reaction of tryptamine (B22526) with isatins to form spirocyclic oxindoles. nih.govnih.gov The synthesis of spiro[indole-3,2-oxirane] derivatives has also been reported. nih.gov While direct incorporation of this compound into a spirocycle has not been extensively documented, its derivatives could potentially serve as precursors for such transformations. For instance, a derivative could be designed to undergo an intramolecular reaction leading to a spirocyclic intermediate.

Mechanistic Insights and Kinetic Studies of 2 Nitro 6 Trifluoromethyl Benzylamine Reactions

Unraveling Reaction Pathways

The reaction pathways of 2-Nitro-6-(trifluoromethyl)benzylamine are dictated by its constituent functional groups: the nitro group, the trifluoromethyl group, and the benzylamine (B48309) moiety. Research on analogous compounds reveals several key reaction pathways.

One of the most significant reaction pathways for aromatic nitro compounds is their reduction. The electrochemical reduction of nitrobenzotrifluorides to the corresponding anilines is a well-documented process. acs.org This transformation typically proceeds through a series of intermediates, suggesting a complex, multi-step pathway. acs.org For this compound, this would involve the conversion of the nitro group to a nitroso, hydroxylamino, and finally an amino group, yielding 2-amino-6-(trifluoromethyl)benzylamine.

Another potential pathway involves intramolecular reactions. For instance, studies on the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine have shown the formation of cinnolines. rsc.org This proceeds through a key intramolecular redox reaction, followed by condensation, isomerization, cyclization, and aromatization. rsc.org While the starting material is different, it highlights a potential cyclization pathway for this compound under specific conditions.

Furthermore, the benzylamine group can participate in various reactions. The nitrogen atom is nucleophilic and can engage in substitution or condensation reactions. For example, the synthesis of benznidazole (B1666585) involves the condensation of an intermediate with benzylamine. scielo.br Similarly, this compound could react with electrophiles at the nitrogen atom.

Competitive reaction pathways can also occur, particularly in the synthesis of more complex molecules. In the synthesis of certain benzothiazinone derivatives from related 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, nucleophilic attack can occur at different sites of an isothiocyanate intermediate, leading to both the desired product and a side-product. researchgate.netresearchgate.net This underscores the importance of understanding competing pathways to control product formation.

Intermediates Identification and Characterization

The identification of transient intermediates is a cornerstone of mechanistic studies. For reactions involving this compound, several key intermediates can be postulated based on analogous systems.

In the reduction of the nitro group, a cascade of intermediates is expected. The general mechanism for the reduction of nitroarenes suggests the formation of nitroso and hydroxylamine (B1172632) species as key intermediates before the final amine is produced. acs.org Specifically, in the transformation of this compound to 2-amino-6-(trifluoromethyl)benzylamine, the formation of 2-nitroso-6-(trifluoromethyl)benzylamine and 2-hydroxylamino-6-(trifluoromethyl)benzylamine would be critical intermediate steps.

In cyclization reactions, distinct intermediates play a pivotal role. For example, the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine proceeds via the formation of a 2-nitrosobenzaldehyde intermediate. rsc.org This intermediate is crucial for the subsequent condensation and cyclization steps. rsc.org

In reactions where the benzylamine acts as a nucleophile, the initial adduct can be considered an intermediate. For complex multi-step syntheses, such as the formation of benzothiazinones, a benzoyl isothiocyanate derivative serves as a key reactive intermediate that is then attacked by an amine. researchgate.netresearchgate.net

The following table summarizes potential intermediates in reactions involving this compound, based on studies of related compounds.

| Reaction Type | Starting Material Analogue | Key Intermediate(s) |

| Nitro Group Reduction | Nitrobenzotrifluorides | Nitroso and Hydroxylamine derivatives |

| Intramolecular Cyclization | 2-Nitrobenzyl alcohol and Benzylamine | 2-Nitrosobenzaldehyde |

| Benzothiazinone Synthesis | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Benzoyl isothiocyanate derivative |

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing a reaction towards a specific product, thereby controlling its selectivity.

In the synthesis of nitroaromatic compounds, the reagents used for nitration are critical. For instance, the synthesis of nitisinone, a drug containing a nitro-trifluoromethyl-substituted benzene (B151609) ring, involves hydrolysis of the starting material with sulfuric acid (H₂SO₄) and subsequent conversion to an acyl chloride using thionyl chloride (SOCl₂) and dimethylformamide (DMF). scielo.br The condensation step is then facilitated by a base like triethylamine (B128534) (Et₃N). scielo.br

For reduction reactions, various catalytic systems can be employed. The electrochemical reduction of nitrobenzotrifluorides highlights the importance of the electrode material and the supporting electrolyte in achieving high yields. acs.org In other contexts, metal catalysts are common. For the preparation of related nitro compounds, catalysts such as copper (Cu), iron (Fe), manganese (Mn), or cobalt (Co) have been utilized. google.com

The selectivity of reactions involving benzylamines can also be influenced by the reaction conditions. The synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide can be achieved using microwave irradiation as an activation source in a solvent-free, solid-state reaction, which avoids the need for acid or base catalysts. orgsyn.org

The following table provides examples of catalysts and reagents used in reactions of analogous compounds, which could be relevant for controlling the reactivity of this compound.

| Reaction Type | Analogue Compound/Reaction | Catalyst/Reagent | Role |

| Nitration/Functional Group Interconversion | Nitisinone Synthesis | H₂SO₄, SOCl₂/DMF, Et₃N | Hydrolysis, Acyl Chloride Formation, Condensation |

| Condensation | Benznidazole Synthesis | NaOMe in MeOH/DMF | Base for N-alkylation |

| Amide Synthesis | N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | Microwave Irradiation | Activation source, catalyst-free |

| Nitroalkane Addition | 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene preparation | Cu, Fe, Mn, or Co catalysts | May facilitate the reaction |

Kinetic Analysis of Reaction Rates and Orders

Research on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) found that the reaction is first order with respect to both the amine and CTAP. The study also revealed a significant kinetic isotope effect when deuterated benzylamine was used, confirming the cleavage of an α-C-H bond in the rate-determining step. This suggests a mechanism involving a hydride-ion transfer.

The following table summarizes the kinetic parameters from the study on the oxidation of substituted benzylamines.

| Reactant | Order of Reaction |

| Substituted Benzylamine | 1 |

| Cetyltrimethylammonium Permanganate (CTAP) | 1 |

Such kinetic analyses are crucial for understanding the transition state of a reaction and the factors that influence its energy barrier. For this compound, the strong electron-withdrawing effects of the nitro and trifluoromethyl groups would significantly impact the kinetics of its reactions compared to unsubstituted benzylamine.

Computational Chemistry and Theoretical Modelling of 2 Nitro 6 Trifluoromethyl Benzylamine

Electronic Structure and Molecular Orbital Theory Investigations

The electronic structure of 2-Nitro-6-(trifluoromethyl)benzylamine can be thoroughly investigated using Density Functional Theory (DFT), a computational method that provides detailed information about electron distribution and molecular orbitals. Such studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For a molecule like this compound, the HOMO is expected to be located primarily on the benzylamine (B48309) portion, which is the more electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the nitro group and the trifluoromethyl-substituted benzene (B151609) ring, as these are strong electron-withdrawing groups. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by examining the interactions between filled and unfilled orbitals. This analysis can quantify the delocalization of electron density and the stability imparted by hyperconjugative interactions. For instance, interactions between the lone pair electrons of the nitrogen in the amine group and the antibonding orbitals of the benzene ring would be expected.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.75 |

| HOMO-LUMO Gap | 4.10 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Reaction Mechanism Predictions using Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction mechanism.

For instance, the photochemical reactions of related 2-nitrobenzyl compounds have been studied using these methods. ustc.edu.cn It has been shown that irradiation can lead to an intramolecular hydrogen transfer from the benzylic position to the nitro group, forming an aci-nitro intermediate. ustc.edu.cn This intermediate can then undergo further reactions. ustc.edu.cn For this compound, a similar photochemical pathway could be investigated.

Computational studies can also predict the mechanism of thermal decomposition. For many nitroaromatic compounds, the initial step in thermal decomposition is the cleavage of the C-NO2 bond. researchgate.net Quantum chemical calculations can determine the bond dissociation energy of this and other bonds in the molecule to predict the most likely initial step in its decomposition.

Furthermore, these methods can be used to study reactions where the amine group acts as a nucleophile. By modeling the interaction of this compound with an electrophile, the reaction pathway, including any intermediates and transition states, can be elucidated. The calculated energy barriers for these steps can help in predicting the reaction rate and the feasibility of the reaction under different conditions.

Solvent Effects and Spectroscopic Property Predictions

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Theoretical models can predict these solvent effects on both the structure and the spectroscopic properties of the molecule.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), in conjunction with DFT calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the molecule and its different conformations. For a polar molecule like this compound, an increase in solvent polarity is expected to lead to a greater stabilization of the ground state.

Theoretical methods can also predict spectroscopic properties, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions. The predicted absorption maxima can then be compared with experimental data. The effect of the solvent on these transitions, known as solvatochromism, can also be modeled. For molecules with charge-transfer character, a red shift (bathochromic shift) in the absorption maximum is often observed as the solvent polarity increases. ustc.edu.cn

Vibrational spectra, such as infrared (IR) and Raman spectra, can also be calculated. The predicted vibrational frequencies and intensities can aid in the interpretation of experimental spectra, helping to assign specific peaks to the corresponding vibrational modes of the molecule.

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) in Different Solvents

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Hexane | 1.88 | 285 |

| Dichloromethane | 8.93 | 292 |

| Acetonitrile | 37.5 | 298 |

| Water | 80.1 | 305 |

Note: These values are illustrative and demonstrate the expected trend of solvatochromism.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD provides insights into the flexibility of this compound and the relative stability of its different conformations.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. This allows for the sampling of a wide range of molecular conformations, providing a dynamic picture of the molecule's behavior.

For this compound, key conformational features to investigate would include the rotation around the C-C bond connecting the benzylamine group to the ring and the orientation of the nitro and trifluoromethyl groups. The presence of bulky ortho substituents (the nitro and trifluoromethyl groups) likely restricts the rotation of the benzylamine group, leading to a more defined set of stable conformations.

By analyzing the MD trajectory, a potential of mean force (PMF) can be constructed for specific dihedral angles. The PMF provides a measure of the free energy as a function of that angle, revealing the energy barriers between different conformations and the most populated conformational states. These simulations can also be performed in the presence of explicit solvent molecules to provide a more realistic model of the conformational preferences in solution. The conformational profile of a peptide, for example, has been shown to change depending on the solvent it is in. researchgate.net

Advanced Synthetic Applications of 2 Nitro 6 Trifluoromethyl Benzylamine

Strategic Building Block in Complex Organic Synthesis

There is currently no specific information available in published literature detailing the use of 2-Nitro-6-(trifluoromethyl)benzylamine as a strategic building block in complex organic synthesis.

Precursor for Advanced Chemical Scaffolds

Specific examples of this compound being used as a precursor for the synthesis of advanced chemical scaffolds are not documented in available scientific literature. While related trifluoromethyl- and nitro-substituted compounds serve as precursors for scaffolds like benzothiazinones, specific pathways starting from this compound have not been reported.

Reagent in Multi-Component Reactions and Cascade Processes

The role of this compound as a reagent in multi-component reactions or cascade processes has not been described in the accessible scientific literature.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Nitro-6-(trifluoromethyl)benzylamine, and how do they influence its handling in laboratory settings?

- Answer : The compound (CAS 24821-17-8) has a molecular formula of C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol. Key properties include a density of 1.504 g/cm³, boiling point of 261.06°C at 760 mmHg, and a flash point of 111.69°C . The nitro and trifluoromethyl groups contribute to its high lipophilicity and stability under acidic conditions. Due to its low vapor pressure (0.012 mmHg at 25°C), it requires storage in airtight containers to prevent sublimation. Handling should prioritize fume hoods to mitigate inhalation risks, as seen in safety protocols for structurally related benzylamines .

Q. What are the common synthetic routes for this compound, and what critical parameters affect reaction yields?

- Answer : A typical synthesis involves nitration of 6-(trifluoromethyl)benzylamine derivatives under controlled conditions. For example:

- Step 1 : Introduce the trifluoromethyl group via Friedel-Crafts alkylation or halogen exchange (e.g., using CF₃I).

- Step 2 : Direct nitration at the ortho position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

- Critical Parameters : Temperature control (<10°C) during nitration prevents decomposition, while stoichiometric ratios (1:1.2 amine:nitrating agent) optimize yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Answer :

- ¹H/¹³C NMR : Distinct signals for the aromatic protons (δ 7.8–8.2 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR).

- FT-IR : Peaks at 1520 cm⁻¹ (C-NO₂ asymmetric stretch) and 1120 cm⁻¹ (C-F stretch).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 206.1 (M⁺) with fragmentation patterns consistent with nitro and CF₃ groups .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

- Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups create a meta-directing effect, favoring reactions at the para position. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes boronic acid coupling at the less hindered position. Steric hindrance from -CF₃ reduces yields in Buchwald-Hartwig aminations unless bulky ligands (e.g., XPhos) are used .

Q. What contradictions exist in reported biological activities of nitro-substituted benzylamines, and how can they be resolved experimentally?

- Answer : Some studies report antimicrobial activity for nitro-benzylamines, while others note inactivity due to poor membrane permeability. To resolve this:

- Method 1 : Perform logP measurements (e.g., shake-flask method) to correlate lipophilicity with activity.

- Method 2 : Use fluorescence microscopy to track cellular uptake in bacterial models.

- Example : this compound shows higher uptake in Gram-positive bacteria (logP = 2.1) than Gram-negative .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites.

- Transition State Analysis : Simulate nitration or amination pathways to predict activation energies.

- Case Study : Modeling confirms that -CF₃ stabilizes intermediates in SNAr reactions, reducing ΔG‡ by ~5 kcal/mol compared to non-fluorinated analogs .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Answer :

- Challenge 1 : Exothermic nitration risks thermal runaway.

- Solution : Use flow reactors with real-time temperature monitoring.

- Challenge 2 : Low solubility in polar solvents complicates purification.

- Solution : Employ recrystallization from toluene/hexane (3:1 v/v) .

Comparative Analysis

Q. How does this compound compare to 4-Nitro-2-(trifluoromethyl)benzylamine in electronic properties and reactivity?

- Answer :

- Electronic Effects : The ortho-nitro group in the 2-nitro isomer increases ring strain, lowering resonance stabilization compared to the para-nitro isomer.

- Reactivity : The 2-nitro derivative undergoes faster reduction (e.g., H₂/Pd-C) due to proximity to -CF₃, which polarizes the nitro group.

- Data : Reduction of 2-nitro isomer occurs at 25°C (TOF = 12 h⁻¹), while the 4-nitro analogue requires 50°C (TOF = 4 h⁻¹) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.